[2-(Cyclopropylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Overview
Description
2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone: is a complex organic compound that features a thiazole ring, a cyclopropylamino group, and a phenylpiperidino moiety
Scientific Research Applications
2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the cyclopropylamino group and the phenylpiperidino moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The thiazole ring and the phenylpiperidino moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylamino group and phenylpiperidino moiety contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, receptor modulation, and interference with cellular signaling processes.
Comparison with Similar Compounds
2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone: can be compared with other thiazole derivatives and piperidine-containing compounds:
Thiazole Derivatives: Compounds like thiazole-4-carboxylates and thiazole-2-amines share the thiazole ring but differ in their substituents and biological activities.
Piperidine-Containing Compounds: Molecules such as piperidine-4-carboxamides and phenylpiperidines have similar structural motifs but vary in their pharmacological profiles.
The uniqueness of 2-(Cyclopropylamino)-1,3-thiazol-4-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(cyclopropylamino)-1,3-thiazol-4-yl]-(4-phenylpiperidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17(16-12-23-18(20-16)19-15-6-7-15)21-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBBKIZYLPBVKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)N3CCC(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.